
4,6-Dichloro-5-ethoxypyrimidine
Overview
Description
4,6-Dichloro-5-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H7Cl2N2O. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,6-Dichloro-5-ethoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature for a few hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of formamide, absolute ethyl alcohol, and sodium ethoxide. The process includes stirring and heating, followed by the addition of diethyl malonate. The reaction mixture is then refluxed, and the product is isolated through centrifugation and drying .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-ethoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially participate in such reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, ammonium hydroxide, and other nucleophiles.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, reacting with ammonium hydroxide can yield 4-amino-5-ethoxypyrimidine .
Scientific Research Applications
4,6-Dichloro-5-ethoxypyrimidine is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemical Production: It is used in the production of agrochemicals due to its potential biological activity.
Organic Chemistry Studies: The compound is valuable in organic chemistry research for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group, showing different reactivity and applications.
Biological Activity
4,6-Dichloro-5-ethoxypyrimidine is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions and an ethoxy group at the 5 position. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
- Molecular Formula : CHClNO
- Molecular Weight : 179.00 g/mol
- Structure : The compound features a planar pyrimidine ring with substituents that influence its reactivity and biological interactions.
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by interfering with DNA synthesis or repair mechanisms.
- Antimicrobial Properties : Pyrimidines have been associated with antimicrobial effects against various pathogens, potentially through disruption of microbial nucleic acid synthesis.
- Modulation of Enzymatic Activity : Compounds like this compound may act as enzyme inhibitors or modulators, affecting metabolic pathways relevant to disease states.
Antitumor Efficacy
A study evaluated the antitumor effects of various pyrimidine derivatives. The results indicated that certain derivatives could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. Specifically, compounds with chlorine substitutions demonstrated enhanced activity compared to their non-chlorinated counterparts .
Antimicrobial Testing
Another research project focused on the antimicrobial properties of this compound. The compound was tested against a panel of bacterial strains, showing promising inhibitory effects on Gram-positive bacteria. The mechanism was hypothesized to involve interference with bacterial DNA replication processes .
Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Antimicrobial | Inhibition of Gram-positive bacteria | |
Enzyme Modulation | Potential inhibition of metabolic enzymes |
Structure-Activity Relationship (SAR)
Compound Variant | Substituents | Biological Activity |
---|---|---|
This compound | Ethoxy at position 5 | Moderate antitumor activity |
4,6-Dichloro-5-methoxypyrimidine | Methoxy at position 5 | High antimicrobial activity |
4-Chloro-5-ethoxypyrimidine | Ethoxy at position 5 | Low activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,6-Dichloro-5-ethoxypyrimidine, and how can yield be improved?
A modified approach involves aminolysis, cyclization, and chlorination steps, adapted from methods used for 4,6-Dichloro-5-methoxypyrimidine synthesis . Key steps include:
- Aminolysis : Reacting 2-ethoxy dimethyl malonate with ammonia to form intermediates.
- Cyclization : Using phosphoryl chloride (POCl₃) under controlled heating (60–80°C) to form the pyrimidine ring.
- Chlorination : Introducing Cl substituents at positions 4 and 5.
Optimize yield (current benchmark: ~42%) by adjusting reaction time, solvent polarity (e.g., dichloromethane vs. toluene), and stoichiometric ratios of chlorinating agents. Purity is confirmed via IR, , and MS .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogs like 4,6-Dichloro-5-methoxypyrimidine, SC-XRD revealed near-planar pyrimidine rings (r.m.s. deviation: 0.013 Å) with substituent deviations (e.g., methoxy C atom: 1.082 Å from the plane). Key parameters include:
- Bond lengths : Cl–N contacts (3.094–3.100 Å) stabilize crystal packing via halogen bonding .
- Thermal stability : Data collected at 100 K ensures minimal thermal motion artifacts .
Q. What safety protocols are essential when handling this compound?
Refer to safety guidelines for structurally similar pyrimidines (e.g., 4,6-Dimethoxypyrimidine):
- Engineering controls : Use fume hoods or closed systems to avoid inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust forms .
- Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. What reaction mechanisms govern nucleophilic substitution in this compound?
The ethoxy group at position 5 electronically deactivates the pyrimidine ring, directing nucleophilic attack to positions 4 and 6. Comparative studies on 5-substituted dichloropyrimidines suggest:
- Aromatic electrophilic substitution : Chlorine atoms at positions 4 and 6 are susceptible to displacement by amines or thiols under mild conditions (e.g., room temperature in DMF) .
- Kinetic vs. thermodynamic control : Steric hindrance from the ethoxy group may favor substitution at position 4 over 6. Monitor regioselectivity via or HPLC .
Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound?
Density Functional Theory (DFT) calculates electronic properties:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks. For analogs, gaps of ~5 eV correlate with moderate reactivity .
- Reaction pathways : Simulate intermediates during chlorination or substitution. Compare activation energies for alternative routes .
Validate computational results with experimental data (e.g., XRD bond lengths ).
Q. What biological activities are plausible for this compound derivatives?
Pyrimidine analogs exhibit enzyme inhibition (e.g., thymidine phosphorylase) and antimicrobial activity. For example:
- Thymidine phosphorylase inhibition : 5-Substituted-6-chlorouracils show IC₅₀ values <1 µM. Test this compound derivatives using enzyme assays .
- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria. Compare with guanylsulfonamide derivatives .
Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact physicochemical properties?
- Solubility : Ethoxy’s larger alkyl group increases hydrophobicity vs. methoxy. Measure logP via shake-flask or HPLC methods.
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals melting points (e.g., 100–120°C for methoxy analogs ). Ethoxy derivatives may exhibit lower melting points due to reduced crystallinity.
Q. Methodological Considerations
Q. How to resolve contradictions in reported synthetic yields (e.g., 42% vs. lower values)?
Discrepancies arise from:
- Reagent purity : Use freshly distilled POCl₃ to avoid side reactions .
- Workup procedures : Optimize extraction (e.g., ethyl acetate/water partitioning) to recover product .
- Catalyst use : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Q. What advanced analytical techniques validate purity and structure?
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula (e.g., C₆H₆Cl₂N₂O).
- Dynamic NMR : Detect rotational barriers in ethoxy groups at variable temperatures .
- Powder XRD : Assess crystallinity for formulation studies .
Q. Contradictory Evidence Notes
Properties
IUPAC Name |
4,6-dichloro-5-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPDXDIBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680688 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5018-39-3 | |
Record name | 4,6-Dichloro-5-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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